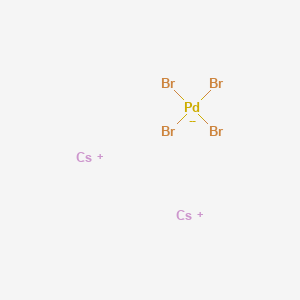
Dicesium;tetrabromopalladium(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicesium;tetrabromopalladium(2-) is a chemical compound with the molecular formula Cs2PdBr4 It consists of two cesium (Cs) ions and a tetrabromopalladium(2-) anion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dicesium;tetrabromopalladium(2-) typically involves the reaction of palladium(II) bromide (PdBr2) with cesium bromide (CsBr) in an aqueous solution. The reaction can be represented as follows:
PdBr2+2CsBr→Cs2PdBr4
This reaction is usually carried out under mild conditions, with the reactants dissolved in water and the solution heated to facilitate the reaction. The product, dicesium;tetrabromopalladium(2-), precipitates out of the solution and can be collected by filtration.
Industrial Production Methods
Industrial production of dicesium;tetrabromopalladium(2-) follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors, and the product is purified through recrystallization or other separation techniques to ensure high purity.
化学反応の分析
Types of Reactions
Dicesium;tetrabromopalladium(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium compounds.
Reduction: It can be reduced to form lower oxidation state palladium compounds or elemental palladium.
Substitution: The bromide ligands can be substituted with other ligands, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are used.
Substitution: Ligand exchange reactions can be carried out using halide salts like sodium chloride (NaCl) or potassium iodide (KI).
Major Products
Oxidation: Higher oxidation state palladium compounds, such as Pd(IV) complexes.
Reduction: Lower oxidation state palladium compounds or elemental palladium.
Substitution: Compounds like dicesium;tetrabromopalladium(2-) can form dicesium;tetrachloropalladium(2-) or dicesium;tetraiodopalladium(2-).
科学的研究の応用
Dicesium;tetrabromopalladium(2-) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including Suzuki-Miyaura coupling reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
作用機序
The mechanism of action of dicesium;tetrabromopalladium(2-) in catalytic processes involves the coordination of the palladium center with reactant molecules. This coordination facilitates the activation of the reactants and promotes the desired chemical transformation. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in Suzuki-Miyaura coupling reactions, the palladium center coordinates with both the aryl halide and the boronic acid, facilitating the formation of the carbon-carbon bond .
類似化合物との比較
Similar Compounds
Dicesium;tetrachloropalladium(2-): Similar in structure but with chloride ligands instead of bromide.
Dicesium;tetraiodopalladium(2-): Similar in structure but with iodide ligands instead of bromide.
Dicesium;tetrafluoropalladium(2-): Similar in structure but with fluoride ligands instead of bromide.
Uniqueness
Dicesium;tetrabromopalladium(2-) is unique due to the specific properties imparted by the bromide ligands. These properties include different solubility, reactivity, and electronic characteristics compared to its chloride, iodide, and fluoride counterparts. The choice of ligand can significantly influence the compound’s behavior in catalytic and other applications .
特性
分子式 |
Br4Cs2Pd |
|---|---|
分子量 |
691.85 g/mol |
IUPAC名 |
dicesium;tetrabromopalladium(2-) |
InChI |
InChI=1S/4BrH.2Cs.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 |
InChIキー |
UADJEWJCMCPEMS-UHFFFAOYSA-J |
正規SMILES |
Br[Pd-2](Br)(Br)Br.[Cs+].[Cs+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5,6-dichloro-1h-benzo[d]imidazol-2-ylcarbamate](/img/structure/B13824121.png)
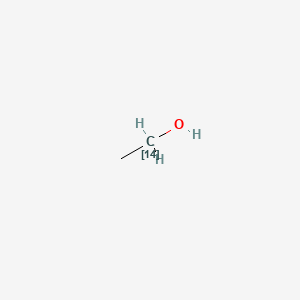
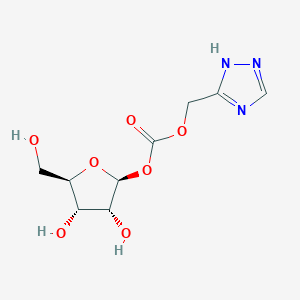
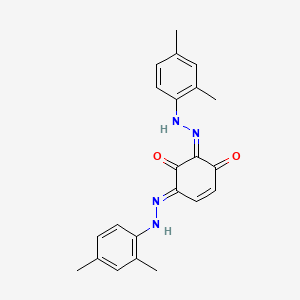
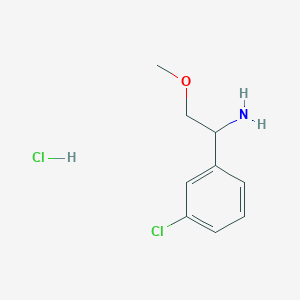
![N'-[(E)-furan-2-ylmethylidene]-2-[(3-methylphenyl)amino]butanehydrazide](/img/structure/B13824161.png)
![6-allyl-3-benzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13824167.png)
![3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13824171.png)
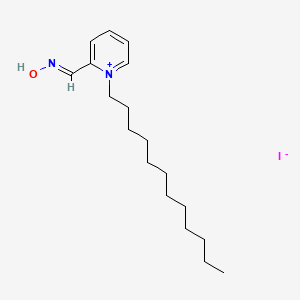
![2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-(1H-indol-6-ylmethylideneamino)acetamide](/img/structure/B13824178.png)
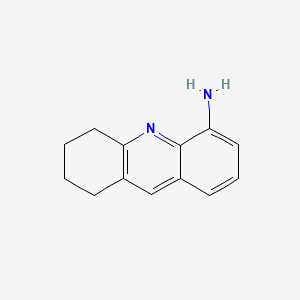
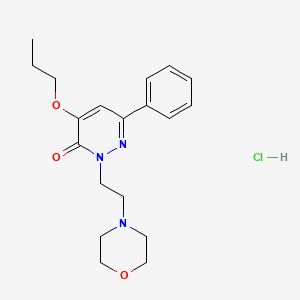
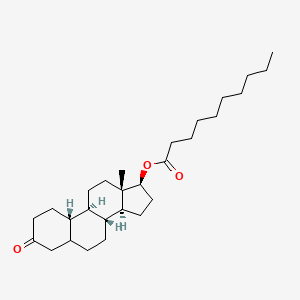
![2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824202.png)
